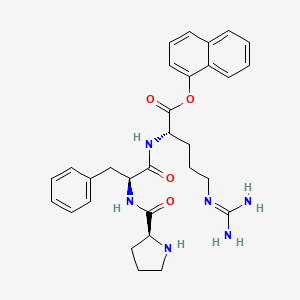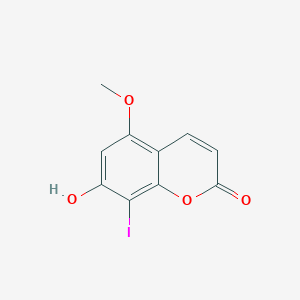
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is a derivative of coumarin, a naturally occurring compound found in many plants This compound is of interest due to its unique chemical structure, which includes hydroxy, iodo, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- typically involves several steps:
Starting Material: The synthesis often begins with a coumarin derivative.
Methoxylation: The methoxy group at the 5th position can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, lacking the hydroxy, iodo, and methoxy groups.
Umbelliferone: A coumarin derivative with a hydroxy group at the 7th position.
Herniarin: A coumarin derivative with a methoxy group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) on the benzopyran ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74794-29-9 |
|---|---|
Fórmula molecular |
C10H7IO4 |
Peso molecular |
318.06 g/mol |
Nombre IUPAC |
7-hydroxy-8-iodo-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO4/c1-14-7-4-6(12)9(11)10-5(7)2-3-8(13)15-10/h2-4,12H,1H3 |
Clave InChI |
VIIRTVVOWWELND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



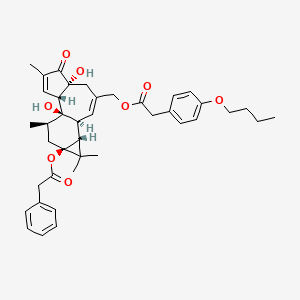
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
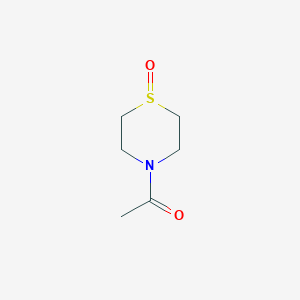
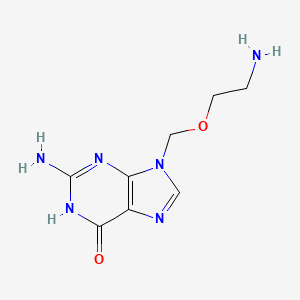
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
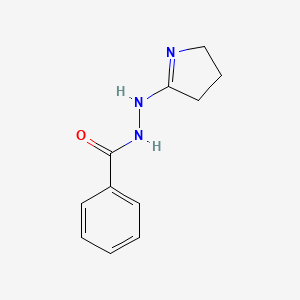
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
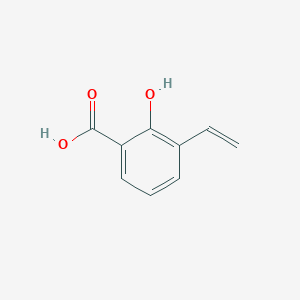
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
